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Compound of Interest

2-[(Pyridin-3-
Compound Name:
yl)methoxy]pyrimidine

Cat. No.: B2474174

Kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their
dysregulation is a hallmark of many diseases, particularly cancer. This has made them a prime
target for drug discovery. Pyridine and pyrimidine scaffolds are privileged structures in
medicinal chemistry, forming the core of numerous kinase inhibitors. Their ability to form key
hydrogen bonds with the kinase hinge region makes them effective ATP-competitive inhibitors.
The fusion of these rings into structures like pyrido[2,3-d]pyrimidines has been extensively
explored, leading to the development of potent inhibitors for various kinases, including tyrosine
kinases, PI3K, and mTOR.[1][2][3]

While direct public data on "2-[(Pyridin-3-yl)methoxy]pyrimidine" is limited, its structural
motifs—a pyridine ring linked via a methoxy bridge to a pyrimidine ring—suggest potential
interactions within the ATP-binding pocket of kinases. The pyridine and pyrimidine moieties can
engage in hydrogen bonding and Tt-stacking interactions, which are critical for inhibitor binding.

Synthesis and Chemical Properties

The synthesis of 2-alkoxypyrimidines and related pyridine derivatives can be achieved through
various organic chemistry methods. Generally, the synthesis of a molecule like "2-[(Pyridin-3-
yl)methoxy]pyrimidine" would likely involve the coupling of a pyridin-3-yl-methanol derivative
with a 2-halopyrimidine or the reaction of 2-hydroxypyrimidine with a 3-(halomethyl)pyridine.
The specific reaction conditions would be optimized to ensure good yield and purity.

General synthetic routes for related structures include:
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o Williamson Ether Synthesis: Reaction of an alkoxide with a primary alkyl halide.

e Suzuki or Stille Coupling: For creating carbon-carbon bonds between the pyridine and
pyrimidine rings if they were directly linked.[4]

¢ Nucleophilic Aromatic Substitution: Where a leaving group on the pyrimidine ring is displaced
by the pyridylmethoxide.

Mechanism of Action and Target Kinases

The mechanism of action for small molecule kinase inhibitors like those based on pyridine and
pyrimidine scaffolds is typically competitive inhibition of ATP binding. The inhibitor occupies the
ATP-binding site on the kinase, preventing the phosphorylation of substrate proteins and
thereby blocking downstream signaling.

While the specific kinase targets of "2-[(Pyridin-3-yl)methoxy]pyrimidine" are not extensively
documented in publicly available literature, related pyridopyrimidine structures have been
shown to inhibit a range of kinases, including:

o Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[5][6]

Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mMTOR): Central
regulators of cell growth, proliferation, and survival.[7][8][9]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis.
[10][11]

Janus Kinases (JAKS): Involved in cytokine signaling pathways.[3]

Aurora Kinases: Essential for cell cycle regulation.[3]

The specific selectivity profile of an inhibitor is determined by its unique chemical structure and
how it interacts with the amino acid residues lining the ATP-binding pocket of different kinases.

Quantitative Data on Related Kinase Inhibitors

The following tables summarize quantitative data for various pyridopyrimidine and related
derivatives as kinase inhibitors, providing insights into the potential efficacy of this class of
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compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound ID Target Kinase IC50 (nM) Reference
Compound B1 EGFRL858R/T790M 13 [5]
Compound 3j mTOR 1.2 [8]
Compound 3j PI3Ka 15.6 [8]
AZD8055 mTOR 1.8 [8]
AZD8055 PI3Ka >1000 [8]

Table 2: Anti-proliferative Activity of Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound ID Cell Line IC50 (pM) Cancer Type Reference
Non-Small Cell
Compound B1 NCI-H1975 0.087 [5]
Lung Cancer
Non-Small Cell
Compound B7 NCI-H1975 0.023 [5]
Lung Cancer
Compound 3] SKOV3 0.05 Ovarian Cancer [8]
AZD8055 SKOV3 0.4 Ovarian Cancer [8]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are

representative protocols for key experiments.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a

compound against a target kinase using an ELISA-based assay.
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» Reagent Preparation:

[¢]

o

o

[e]

Prepare assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM
DTT, 0.01% Tween-20).

Dilute the target kinase to the desired concentration in the assay buffer.

Prepare a stock solution of the test compound (e.g., "2-[(Pyridin-3-
yl)methoxy]pyrimidine") in DMSO. Create a serial dilution of the compound in the assay
buffer.

Prepare a solution of the substrate peptide and ATP in the assay buffer.

Assay Procedure:

Add the kinase solution to the wells of a microplate.

Add the serially diluted test compound to the wells. Include a positive control (known
inhibitor) and a negative control (DMSO vehicle).

Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for
inhibitor binding.

Initiate the kinase reaction by adding the ATP/substrate solution.
Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

Stop the reaction by adding a stop solution (e.g., EDTA).

Detection:

Transfer the reaction mixture to a streptavidin-coated plate if a biotinylated substrate is
used.

Add a phosphospecific antibody conjugated to an enzyme (e.g., HRP).

Add the corresponding substrate for the detection enzyme (e.g., TMB for HRP).
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o Measure the absorbance or fluorescence using a plate reader.

o Data Analysis:
o Calculate the percentage of inhibition for each compound concentration.
o Plot the percentage of inhibition against the logarithm of the compound concentration.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of a kinase inhibitor on the proliferation of
cancer cells.

o Cell Culture:

o Culture the desired cancer cell line in the appropriate medium supplemented with fetal
bovine serum and antibiotics.

o Seed the cells into a 96-well plate at a specific density and allow them to adhere
overnight.

e Compound Treatment:
o Prepare a serial dilution of the test compound in the cell culture medium.

o Remove the old medium from the cells and add the medium containing the test
compound. Include a vehicle control (DMSO).

o Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO: incubator.
e MTT Addition and Incubation:

o Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) in PBS.

o Add the MTT solution to each well and incubate for 2-4 hours at 37°C.
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e Formazan Solubilization and Measurement:
o Remove the medium containing MTT.

o Add a solubilization solution (e.g., DMSO or isopropanol with HCI) to each well to dissolve
the formazan crystals.

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle control.
o Plot the percentage of viability against the logarithm of the compound concentration.
o Determine the IC50 value.

Visualizations
Signaling Pathway

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and is often targeted by
kinase inhibitors.
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Caption: PI3K/mTOR signaling pathway and points of inhibition.
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Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation
of a kinase inhibitor.
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Caption: Workflow for kinase inhibitor discovery and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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